molecular formula C4H2BrNOS B1287911 2-Bromothiazole-4-carbaldehyde CAS No. 5198-80-1

2-Bromothiazole-4-carbaldehyde

Cat. No.: B1287911
CAS No.: 5198-80-1
M. Wt: 192.04 g/mol
InChI Key: MNQVIZWWCRPZOK-UHFFFAOYSA-N
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Description

2-Bromothiazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H2BrNOS. It is characterized by the presence of a bromine atom at the second position and an aldehyde group at the fourth position of the thiazole ring. This compound is widely used in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiazole-4-carbaldehyde typically involves the bromination of thiazole derivatives. One common method is the bromination of thiazole-4-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored until completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromothiazole-4-carbaldehyde is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromothiazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Bromothiazole-4-carboxylic acid
  • 2-Bromothiazole-4-methanol
  • 4-Bromothiazole-2-carbaldehyde

Comparison: 2-Bromothiazole-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a broader range of functionalization possibilities, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Bromothiazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various research sources.

Chemical Structure and Properties

This compound has the molecular formula C4H2BrNOSC_4H_2BrNOS and a molecular weight of 192.03 g/mol. It appears as a white to light brown crystalline powder with a melting point ranging from 126 to 130 °C . The compound's structure includes a thiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds derived from thiazoles have been shown to inhibit the growth of various bacterial strains, including drug-resistant ones. A study highlighted that derivatives of this compound could effectively target bacterial cell membranes, leading to cell lysis and death .

Cytotoxicity and Apoptosis Induction

The compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies indicated that this compound induces apoptosis in human neuroblastoma cells (SH-SY5Y). The mechanism involves the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins, suggesting its potential as an anticancer agent .

Inhibition of Histone Acetyltransferase (HAT)

A significant area of research involves the inhibition of histone acetyltransferases by this compound. Studies have shown that this compound acts as an inhibitor of the p300 HAT enzyme, which plays a crucial role in gene regulation through histone modification. The compound exhibited an IC50 value indicating moderate inhibitory activity, suggesting its potential use in epigenetic therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, disrupting their integrity and leading to cell death.
  • Apoptotic Pathways : It activates caspases and other proteins involved in programmed cell death.
  • Histone Modification : By inhibiting HAT enzymes, it alters gene expression patterns associated with cancer progression.

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study assessed its effectiveness against multiple bacterial strains, demonstrating significant growth inhibition at low concentrations.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Pseudomonas aeruginosa64 µg/mL
  • Cytotoxicity Profile : Research conducted on SH-SY5Y cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    Concentration (µM)Viability (%)
    1080
    2060
    5030
  • HAT Inhibition Study : The compound was tested for its ability to inhibit p300 HAT activity, showing an IC50 value of approximately 8.6 µM, indicating its potential as a therapeutic agent targeting epigenetic modifications .

Properties

IUPAC Name

2-bromo-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-4-6-3(1-7)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQVIZWWCRPZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590503
Record name 2-Bromo-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-80-1
Record name 2-Bromo-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5198-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-thiazole-4-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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